

Spectroscopic Analysis of 5-Bromo-6-hydroxypicolinic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-6-hydroxypicolinic acid

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a detailed overview of the spectroscopic characterization of pyridonecarboxylic acid derivatives, with a specific focus on the nuclear magnetic resonance (NMR) data of a key structural analog, 5-Bromo-6-hydroxynicotinic acid. Due to the limited availability of public domain spectroscopic data for **5-Bromo-6-hydroxypicolinic acid**, this guide utilizes data from its close structural isomer to provide a representative analysis. The methodologies for acquiring ^1H and ^{13}C NMR data are detailed, and the data are presented in a structured format for clarity and comparative analysis. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted pyridine compounds in medicinal chemistry and materials science.

Introduction

Substituted picolinic and nicotinic acids are pivotal structural motifs in a vast array of pharmacologically active compounds and functional materials. Their unique chemical properties, arising from the interplay of the carboxylic acid, hydroxyl, and halogen substituents on the pyridine ring, make them versatile building blocks in drug discovery and development. A thorough understanding of their molecular structure, confirmed through spectroscopic techniques, is paramount for establishing structure-activity relationships and ensuring the quality and purity of synthesized compounds.

This whitepaper presents a comprehensive guide to the ^1H and ^{13}C NMR spectroscopic data of 5-Bromo-6-hydroxynicotinic acid, a structural isomer of **5-Bromo-6-hydroxypicolinic acid**. The presented data and protocols offer a robust framework for the characterization of this class of molecules.

Spectroscopic Data

The following tables summarize the ^1H and predicted ^{13}C NMR spectroscopic data for 5-Bromo-6-hydroxynicotinic acid.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of 5-Bromo-6-hydroxynicotinic acid was recorded in DMSO-d_6 at a frequency of 400 MHz.^{[1][2]} The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-4	8.16	d	2.27
H-2	8.04	d	2.53
OH	12.90	br s	-
COOH	12.59	br s	-

d = doublet, br s = broad singlet

Predicted ^{13}C NMR Spectroscopic Data

While experimental ^{13}C NMR data for 5-Bromo-6-hydroxynicotinic acid is not readily available in the public domain, the following table provides predicted chemical shifts based on the analysis of related structures, such as 6-hydroxypicolinic acid. These predictions are intended to guide the interpretation of experimental data.

Carbon	Predicted Chemical Shift (δ) [ppm]
C=O (Carboxyl)	~165-170
C-6 (C-OH)	~160-165
C-5 (C-Br)	~105-115
C-4	~140-145
C-3 (C-COOH)	~120-125
C-2	~145-150

Experimental Protocols

The following section outlines the general experimental procedures for acquiring NMR spectroscopic data for compounds in the class of 5-Bromo-6-hydroxypyridinecarboxylic acids.

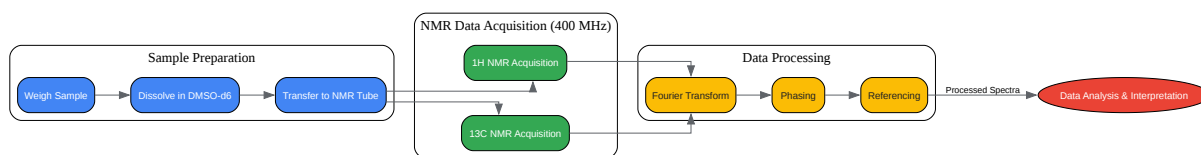
Sample Preparation

- **Dissolution:** Accurately weigh approximately 5-10 mg of the solid sample of 5-Bromo-6-hydroxynicotinic acid.
- **Solvent Addition:** Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- **Transfer:** Transfer the resulting solution into a 5 mm NMR tube.

NMR Data Acquisition

- **Instrumentation:** Utilize a 400 MHz NMR spectrometer for data acquisition.
- **^1H NMR Parameters:**
 - **Pulse Program:** Standard single-pulse sequence.
 - **Number of Scans:** 16-64 scans, depending on the sample concentration.
 - **Relaxation Delay:** 1-2 seconds.

- Spectral Width: 0-15 ppm.
- ^{13}C NMR Parameters:
 - Pulse Program: Standard proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- Referencing: Reference the chemical shifts to the residual solvent peak of DMSO- d_6 ($\delta = 2.50$ ppm for ^1H and $\delta = 39.52$ ppm for ^{13}C).

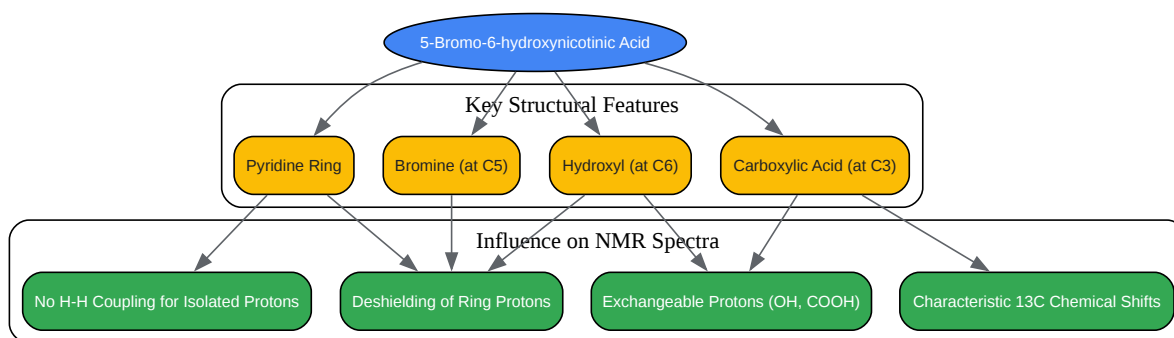


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General workflow for NMR sample preparation and data acquisition.

Structural Elucidation and Logical Relationships

The chemical structure of 5-Bromo-6-hydroxynicotinic acid dictates the observed NMR signals. The following diagram illustrates the key structural features and their expected influence on the spectroscopic data.



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Logical relationships between structure and NMR spectral features.

The electron-withdrawing nature of the bromine atom and the pyridine ring nitrogen atom leads to a general deshielding of the aromatic protons, causing them to appear at relatively high chemical shifts. The presence of only two protons on the pyridine ring, which are not adjacent to each other, results in simple doublet splitting patterns. The protons of the hydroxyl and carboxylic acid groups are acidic and readily exchange with deuterium from the solvent, often appearing as broad singlets, the intensities of which can be diminished upon the addition of D₂O.

Conclusion

This technical guide provides a foundational understanding of the ¹H and predicted ¹³C NMR spectroscopic data for 5-Bromo-6-hydroxynicotinic acid, a close analog of **5-Bromo-6-hydroxypicolinic acid**. The detailed experimental protocols and logical diagrams offer a practical framework for researchers working with this class of compounds. While the provided data serves as a valuable reference, it is crucial for researchers to acquire and interpret their own experimental data for the specific compounds under investigation to ensure accurate structural confirmation.

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